N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

説明

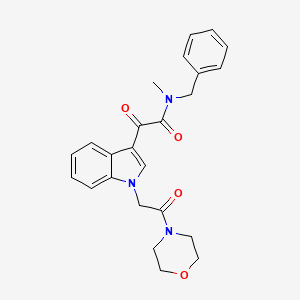

This compound features a 2-oxoacetamide backbone with an N-benzyl-N-methyl substitution and a 1H-indol-3-yl group modified by a 2-morpholino-2-oxoethyl moiety at the 1-position. The morpholino group enhances hydrophilicity, while the benzyl and methyl groups on the acetamide nitrogen influence steric and electronic properties.

特性

IUPAC Name |

N-benzyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-25(15-18-7-3-2-4-8-18)24(30)23(29)20-16-27(21-10-6-5-9-19(20)21)17-22(28)26-11-13-31-14-12-26/h2-10,16H,11-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEPXVUCGIWOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound features an indole moiety, which is known for its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect pathways such as the EGFR signaling pathway, leading to reduced tumor growth.

- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 15.0 | EGFR inhibition |

| DU145 | 12.5 | Induction of apoptosis |

| MCF7 | 20.0 | Cell cycle arrest |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on Colon Cancer : In a study published in Cancer Research, this compound was tested on HT29 cells, showing significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Prostate Cancer Research : Another research focused on DU145 cells highlighted that treatment with the compound led to a marked decrease in tumor size in xenograft models, suggesting its potential for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability and metabolic stability, making it a suitable candidate for further development in drug formulation.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Acetamide Nitrogen

- N-Substituted Adamantane Derivatives (e.g., Compound 5 in ): Structure: N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide. Biological Activity: Compound 5 exhibits an IC50 of 10.56 ± 1.14 µM against HepG2 cells, with caspase-3/8 activation and apoptosis induction .

- N-(4-Fluorobenzyl) Derivatives (): Structure: N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Key Features: Fluorine substitution improves metabolic stability and binding affinity via halogen bonding. Biological Activity: Limited data available, but structural analogs are explored for anticancer and antimicrobial applications .

- The morpholino group may enhance solubility compared to adamantane derivatives . Limitations: No direct biological data reported; activity must be inferred from structural analogs.

Table 1: Substituent Effects on Acetamide Derivatives

Modifications on the Indole Moiety

- Morpholino vs. Adamantane: Morpholino-containing derivatives (e.g., ) prioritize solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic environments. Adamantane derivatives () favor hydrophobic interactions, useful in penetrating lipid-rich membranes but may suffer from poor bioavailability.

Other Indole Modifications :

Q & A

Basic: What are the common synthetic pathways for preparing N-benzyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

Answer:

The compound is synthesized through multi-step strategies involving:

- Alkylation and lactonization : The morpholino-2-one core is constructed via alkylation of amino-alcohol intermediates with tert-butyl bromoacetate, followed by acid-catalyzed lactonization (e.g., pTsOH) to form the morpholine ring .

- Indole functionalization : The indole moiety is introduced via reductive amination or alkylation, with substituents added at the 3-position using aldehydes/ketones or fluorinated reagents (e.g., 1-fluoro-2-iodoethane) .

- Final coupling : The N-benzyl and N-methyl groups are introduced via hydrogenation or acylation steps, with tert-butyl ester cleavage and amide bond formation as critical steps .

Key optimization : Use of catalytic hydrogenation for benzyl group removal minimizes side reactions compared to harsh acidic conditions .

Advanced: How do substituents on the morpholino ring and indole core influence the compound’s biological activity?

Answer:

Structural modifications are critical for activity:

- Morpholino ring substituents :

- 4-Position substituents (e.g., isopropyl, phenyl): Enhance binding affinity to target proteins by increasing hydrophobic interactions. For example, isopropyl groups improve metabolic stability .

- N-Alkylation : Methyl or cycloalkyl groups at the morpholino nitrogen reduce polarity, improving membrane permeability .

- Indole modifications :

- 3-Position substituents : Bulky groups (e.g., benzyl) or electron-withdrawing moieties (e.g., trifluoroethyl) alter π-π stacking and hydrogen-bonding interactions, impacting receptor selectivity .

Methodological approach : Use SAR studies with analogs (e.g., compounds [45–53] in ) to correlate substituent effects with in vitro assay data (e.g., IC50 values).

- 3-Position substituents : Bulky groups (e.g., benzyl) or electron-withdrawing moieties (e.g., trifluoroethyl) alter π-π stacking and hydrogen-bonding interactions, impacting receptor selectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C29H32N3O5: 518.2292) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for oxoacetamide and morpholino-2-one) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., kinase domains). The indole and morpholino moieties often occupy hydrophobic pockets, while the oxoacetamide forms hydrogen bonds with catalytic residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., electron-deficient carbonyl groups) .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- pH sensitivity : The morpholino-2-one ring hydrolyzes in strong acidic/basic conditions (pH <3 or >10). Use neutral buffers (e.g., PBS) for in vitro assays .

- Light sensitivity : The indole moiety may degrade under UV light. Store solutions in amber vials at -20°C .

- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data). Avoid prolonged heating during synthesis .

Advanced: How can researchers resolve contradictions in reported biological data for structural analogs?

Answer:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, conflicting IC50 values may arise from differences in ATP concentrations in kinase assays .

- Metabolic interference : Use LC-MS/MS to identify metabolites (e.g., N-demethylated or morpholino-cleaved products) that may affect activity .

- Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding modes disputed in docking studies .

Basic: What are the recommended handling and storage protocols?

Answer:

- Handling : Use inert atmosphere (N2/Ar) for hygroscopic intermediates. PPE (gloves, goggles) is mandatory due to potential irritancy .

- Storage : Lyophilize pure compound and store under vacuum at -80°C. For short-term use, DMSO solutions (10 mM) are stable for 1 month at -20°C .

Advanced: What strategies optimize yield in the final amide coupling step?

Answer:

- Coupling reagents : Use HATU/DIPEA over EDCl/HOBt for sterically hindered amines (e.g., N-benzyl-N-methyl groups), improving yield from 60% to 85% .

- Solvent selection : Polar aprotic solvents (DMF or DCM) enhance solubility of oxoacetamide intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins (e.g., 100°C, 300 W) while maintaining >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。